molecular formula C11H8ClFN2 B15251344 4-(Chloromethyl)-5-fluoro-2,3'-bipyridine

4-(Chloromethyl)-5-fluoro-2,3'-bipyridine

Cat. No.: B15251344
M. Wt: 222.64 g/mol
InChI Key: AYBBLVXYQOKLIW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-fluoro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a fluorine atom at the 5-position on one of the pyridine rings. The unique structural features of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine typically involves the chloromethylation of 5-fluoro-2,3’-bipyridine. One common method is the reaction of 5-fluoro-2,3’-bipyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-fluoro-2,3’-bipyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Coupling: Products include extended bipyridine derivatives and conjugated systems.

Scientific Research Applications

4-(Chloromethyl)-5-fluoro-2,3’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-fluoro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to various biological effects.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2,3’-bipyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoro-2,3’-bipyridine: Lacks the chloromethyl group, which may influence its chemical properties and applications.

    4-(Bromomethyl)-5-fluoro-2,3’-bipyridine:

Uniqueness

4-(Chloromethyl)-5-fluoro-2,3’-bipyridine is unique due to the presence of both chloromethyl and fluorine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-(chloromethyl)-5-fluoro-2-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8ClFN2/c12-5-9-4-11(15-7-10(9)13)8-2-1-3-14-6-8/h1-4,6-7H,5H2

InChI Key

AYBBLVXYQOKLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C(=C2)CCl)F

Origin of Product

United States

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